
6-(Bromodifluoromethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromodifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both bromine and fluorine atoms. These halogen atoms impart distinct reactivity and stability characteristics to the molecule, making it valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for the fluorination of pyridine derivatives . This reagent is effective in introducing fluorine atoms into the pyridine ring, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of 6-(Bromodifluoromethyl)pyridin-3-amine often employs large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of palladium catalysts and boron reagents in a controlled environment ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromodifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Applications De Recherche Scientifique
6-(Bromodifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 6-(Bromodifluoromethyl)pyridin-3-amine involves its interaction with molecular targets through its bromine and fluorine atoms. These halogen atoms can form strong interactions with biological molecules, influencing their activity and function. The compound can inhibit enzymes or disrupt protein-protein interactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-3-fluoropyridine: Another fluorinated pyridine derivative with similar reactivity but different substitution patterns.
3-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom.
6-Bromo-3-chloropyridine: A compound with bromine and chlorine atoms, offering different reactivity compared to the fluorinated derivative.
Uniqueness
6-(Bromodifluoromethyl)pyridin-3-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C6H5BrF2N2 |
|---|---|
Poids moléculaire |
223.02 g/mol |
Nom IUPAC |
6-[bromo(difluoro)methyl]pyridin-3-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 |
Clé InChI |
GHLAKJVRQOKWGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1N)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)


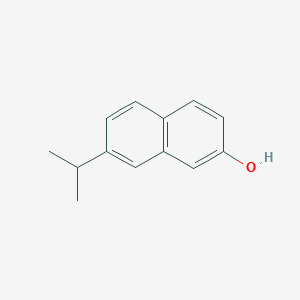
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)
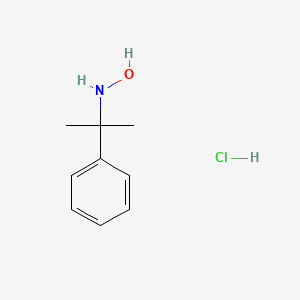

![3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13199913.png)
![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
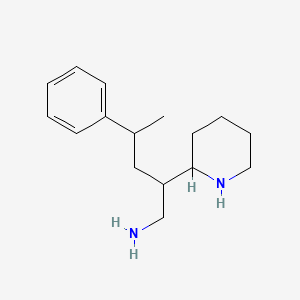
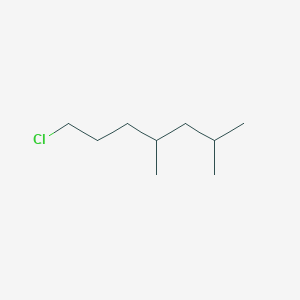
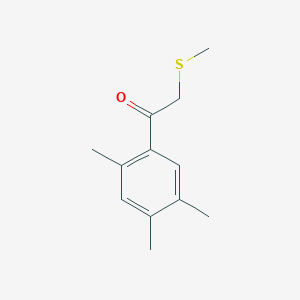
![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)
